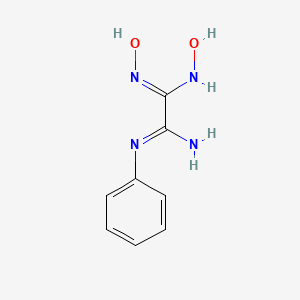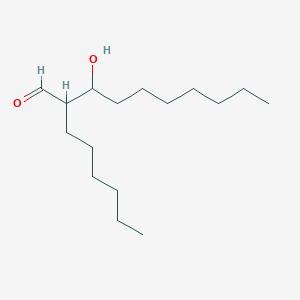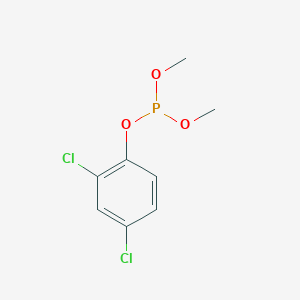
2,4-Dichlorophenyl dimethyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichlorophenyl dimethyl phosphite is an organophosphorus compound characterized by the presence of two chlorine atoms attached to a phenyl ring and a dimethyl phosphite group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl dimethyl phosphite typically involves the reaction of 2,4-dichlorophenol with dimethyl phosphite. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphite ester. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichlorophenyl dimethyl phosphite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,4-dichlorophenyl dimethyl phosphate.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The phosphite ester can be hydrolyzed to yield 2,4-dichlorophenol and dimethyl phosphite.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the phosphite ester.
Major Products Formed
Oxidation: 2,4-Dichlorophenyl dimethyl phosphate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: 2,4-Dichlorophenol and dimethyl phosphite.
Applications De Recherche Scientifique
2,4-Dichlorophenyl dimethyl phosphite has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dichlorophenyl dimethyl phosphite involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenyl dimethyl phosphate: An oxidized form of 2,4-Dichlorophenyl dimethyl phosphite.
2,4-Dichlorophenol: A precursor in the synthesis of this compound.
Dimethyl phosphite: A related phosphite ester used in similar chemical reactions.
Uniqueness
This compound is unique due to its specific combination of a dichlorophenyl group and a dimethyl phosphite group. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
136749-64-9 |
|---|---|
Formule moléculaire |
C8H9Cl2O3P |
Poids moléculaire |
255.03 g/mol |
Nom IUPAC |
(2,4-dichlorophenyl) dimethyl phosphite |
InChI |
InChI=1S/C8H9Cl2O3P/c1-11-14(12-2)13-8-4-3-6(9)5-7(8)10/h3-5H,1-2H3 |
Clé InChI |
MRULQEZVZCFBOG-UHFFFAOYSA-N |
SMILES canonique |
COP(OC)OC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 4-[(trifluoroethenyl)oxy]-](/img/structure/B14285447.png)
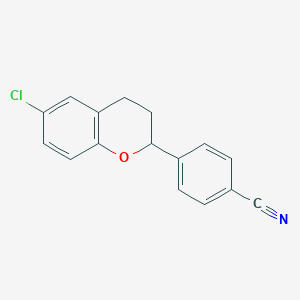

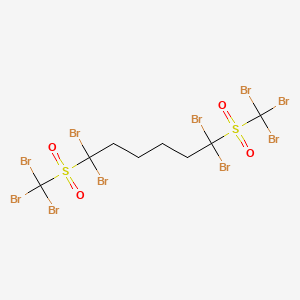

![Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate](/img/structure/B14285485.png)
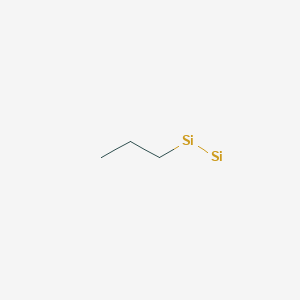
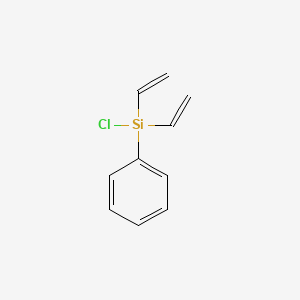
![3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B14285501.png)
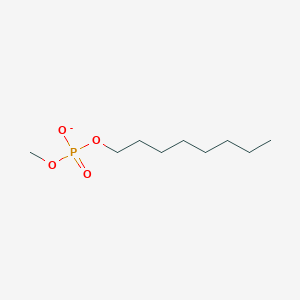
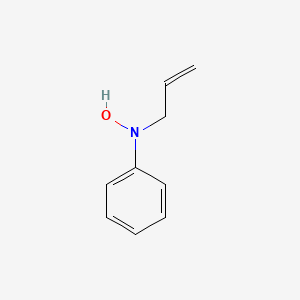
![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)
